molecular formula C18H13F4N3O2 B4831832 N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4831832
M. Wt: 379.3 g/mol
InChI Key: QVZKIXJSOSWRIG-UHFFFAOYSA-N
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Description

N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features both fluorinated phenyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives and coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Trifluoromethylphenoxy Group: This can be done through nucleophilic substitution reactions where the phenoxy group is introduced using appropriate phenol derivatives and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl groups.

    Substitution: The fluorine atoms in the phenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N3-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-3-(trifluoromethyl)aniline
  • Trifluoromethyl ketones
  • Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenyl-

Uniqueness

N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of fluorinated phenyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O2/c19-13-4-2-5-14(10-13)23-17(26)16-7-8-25(24-16)11-27-15-6-1-3-12(9-15)18(20,21)22/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKIXJSOSWRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-(3-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

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